molecular formula C19H15N3O5 B2602608 (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 330158-27-5

(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B2602608
CAS No.: 330158-27-5
M. Wt: 365.345
InChI Key: GRTLYYWRDNKPJP-VZCXRCSSSA-N
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Description

(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an acetyl group, a nitro group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group through nitration reactions. The acetylation and imination steps are then carried out to introduce the acetyl and imino groups, respectively. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The acetyl and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted chromene derivatives.

Scientific Research Applications

(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The imino and acetyl groups may interact with enzymes, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups.

    Phenethylamine: A simpler structure with different biological activities.

    Olanzapine N-oxide: Another complex molecule with distinct pharmacological properties.

Uniqueness

(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-acetyl-2-(4-methylphenyl)imino-6-nitrochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11-3-5-14(6-4-11)21-19-16(18(24)20-12(2)23)10-13-9-15(22(25)26)7-8-17(13)27-19/h3-10H,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTLYYWRDNKPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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